(+/-)-Fluazifop-d4
Overview
Description
(+/-)-Fluazifop-d4 is a synthetic organic compound characterized by the presence of deuterium atoms and a trifluoromethyl group
Mechanism of Action
Target of Action
It is known that similar compounds often target enzymes or proteins that play crucial roles in cellular processes .
Mode of Action
The exact mode of action of this compound is not clearly stated in the search results. Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in the inhibition or activation of the target, which can have various effects on the cell .
Biochemical Pathways
It is common for such compounds to affect multiple pathways, leading to a cascade of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the compound that enters circulation and is able to have an active effect .
Result of Action
The effects would likely depend on the specific target and mode of action of the compound .
Action Environment
Such factors could include temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a deuterated phenol derivative, which is then reacted with a trifluoromethyl-substituted pyridine derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to handle the deuterium and trifluoromethyl groups efficiently.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Fluazifop-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(+/-)-Fluazifop-d4 has several scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid: Similar structure but with a chlorine atom instead of deuterium.
2,3,5,6-Tetradeuterio-4-methoxyaniline: Another deuterium-labeled compound with different functional groups
Uniqueness
The uniqueness of (+/-)-Fluazifop-d4 lies in its combination of deuterium labeling and the trifluoromethyl group, which provides distinct chemical and physical properties. This makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[2,3,5,6-tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVKUEAFAVKILW-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=NC=C(C=C2)C(F)(F)F)[2H])[2H])OC(C)C(=O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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